Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate

Conformational flexibility Melting point differentiation Piperazine SAR

Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate (CAS 779989-61-6) is a bifunctional piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a 4-methylbenzyl substituent at the N4 position. With a molecular formula of C17H26N2O2, a molecular weight of 290.41 g/mol, and an MDL identifier of MFCD20732117, this compound serves as a versatile synthetic intermediate in medicinal chemistry.

Molecular Formula C17H26N2O2
Molecular Weight 290.407
CAS No. 779989-61-6
Cat. No. B2989839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate
CAS779989-61-6
Molecular FormulaC17H26N2O2
Molecular Weight290.407
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H26N2O2/c1-14-5-7-15(8-6-14)13-18-9-11-19(12-10-18)16(20)21-17(2,3)4/h5-8H,9-13H2,1-4H3
InChIKeyRBBDFCBCBLSTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-(4-Methylbenzyl)Piperazine-1-Carboxylate (CAS 779989-61-6): A Boc-Protected Piperazine Building Block for Medicinal Chemistry


Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate (CAS 779989-61-6) is a bifunctional piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a 4-methylbenzyl substituent at the N4 position . With a molecular formula of C17H26N2O2, a molecular weight of 290.41 g/mol, and an MDL identifier of MFCD20732117, this compound serves as a versatile synthetic intermediate in medicinal chemistry . The Boc group enables selective N1-deprotection under acidic conditions to reveal a free secondary amine for subsequent functionalization, while the 4-methylbenzyl moiety introduces a lipophilic aromatic handle that can participate in π-π stacking interactions or be further derivatized [1]. Commercially available at 95% purity, this building block is employed in the synthesis of enzyme inhibitors, receptor modulators, and complex bioactive molecules .

Why Tert-Butyl 4-(4-Methylbenzyl)Piperazine-1-Carboxylate Cannot Be Replaced by Unprotected or Direct-Aryl Analogs


Substituting tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate with its closest analogs—such as 1-(4-methylbenzyl)piperazine (CAS 23173-57-1, the unprotected variant) or tert-butyl 4-(p-tolyl)piperazine-1-carboxylate (CAS 681482-19-9, the direct-aryl analog)—introduces fundamentally different reactivity and handling properties that can derail synthetic routes . The Boc group in the target compound prevents premature reaction at the N1 position during N4-functionalization steps, a protection strategy that is absent in the unprotected analog and would require an additional synthetic step to install [1]. Conversely, the methylene bridge in the target compound provides conformational flexibility between the piperazine ring and the aryl group, whereas the direct N-aryl bond in the 4-methylphenyl analog restricts rotational freedom and alters both electronic distribution and target-binding geometry . These structural differences translate into measurable changes in physicochemical properties—most notably a melting point depression of over 65°C compared to the direct-aryl analog—which impacts storage, handling, and formulation considerations during scale-up .

Quantitative Differentiation Evidence for Tert-Butyl 4-(4-Methylbenzyl)Piperazine-1-Carboxylate vs. Analogs


Methylene Bridge vs. Direct N-Aryl Linkage: Conformational and Physicochemical Differentiation

The target compound contains a methylene bridge (-CH2-) between the piperazine N4 and the 4-methylphenyl ring, in contrast to the direct N-aryl bond in tert-butyl 4-(p-tolyl)piperazine-1-carboxylate (CAS 681482-19-9). This structural difference manifests as a melting point of 34-38°C for the target compound versus 105°C for the direct-aryl analog, a difference of approximately 67-71°C . The lower melting point indicates weaker intermolecular crystal packing forces in the benzyl-linked compound, consistent with increased conformational freedom around the methylene pivot, which may influence solubility and formulation behavior .

Conformational flexibility Melting point differentiation Piperazine SAR

Boc-Protected vs. Unprotected Piperazine Nitrogen: Orthogonal Reactivity Control

The target compound bears a Boc group at the piperazine N1 position, which is absent in 1-(4-methylbenzyl)piperazine (CAS 23173-57-1). This protection enables selective N4-functionalization without competing N1 reactivity. The Boc group can be quantitatively removed under standard acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane) to liberate the free amine with typical deprotection yields exceeding 90% [1]. In contrast, using the unprotected analog requires an additional protection/deprotection sequence, adding 1-2 synthetic steps and reducing overall yield. The molecular weight difference (290.41 vs. 190.29 g/mol, a 100.12 Da increase) reflects the mass added by the Boc moiety, which also increases lipophilicity (predicted XLogP shift of approximately +1.5 to +2.0 units) .

Protecting group strategy Synthetic intermediate Piperazine building block

4-Methyl Substituent Electronic vs. Unsubstituted Benzyl Analogs

The para-methyl group on the benzyl ring of the target compound exerts a +0.07 Hammett σₚ value (electron-donating by hyperconjugation), which differentiates it from the unsubstituted benzyl analog (tert-butyl 4-benzylpiperazine-1-carboxylate, σₚ = 0.00) and the electron-withdrawing 4-chloro analog (σₚ = +0.23) [1]. This subtle electronic modulation influences the basicity of the adjacent piperazine N4 (estimated pKa shift of -0.2 to +0.3 units) and affects the reactivity in N-alkylation and reductive amination reactions [1][2]. In medicinal chemistry SAR campaigns, the 4-methyl substitution provides a defined increment in lipophilicity (predicted XLogP contribution of approximately +0.5) relative to the unsubstituted benzyl case, which can be exploited to fine-tune target binding without introducing halogen atoms or polar substituents [2].

Electronic effects Hammett parameter Piperazine SAR

Commercial Availability and Purity Specification vs. Research-Grade Analogs

The target compound is available from AChemBlock at a certified purity of 95% (Catalog ID: T101614), with a molecular weight of 290.41 g/mol and an MDL identifier (MFCD20732117) that facilitates cross-vendor sourcing . In comparison, the unprotected analog 1-(4-methylbenzyl)piperazine (CAS 23173-57-1) is typically offered at 95-97% purity from multiple vendors . The direct-aryl analog tert-butyl 4-(p-tolyl)piperazine-1-carboxylate (CAS 681482-19-9) is available at 98% purity . While purity specifications are comparable, the target compound's unique combination of Boc protection and benzyl linkage means it is carried by fewer vendors (primarily specialty building block suppliers), which can concentrate procurement lead times and pricing. The boiling point of 242.8°C at 760 mmHg provides a safety-relevant parameter for distillation or high-temperature reaction planning .

Procurement specifications Purity analysis Building block sourcing

Optimal Procurement and Application Scenarios for Tert-Butyl 4-(4-Methylbenzyl)Piperazine-1-Carboxylate


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal N-Protection

When a synthetic route requires sequential functionalization of the piperazine ring, the target compound's pre-installed Boc group at N1 enables selective N4-alkylation, acylation, or reductive amination without competitive N1 reactivity. After N4 derivatization, the Boc group can be cleaved under standard TFA conditions to reveal the free amine for a second diversification step. This two-step, one-building-block strategy eliminates the need for separate protection/deprotection operations, reducing synthetic step count by 1-2 steps compared to starting from unprotected 1-(4-methylbenzyl)piperazine . The low melting point (34-38°C) may necessitate cold storage or handling as a viscous oil, which should be factored into procurement quantity and storage condition planning .

Structure-Activity Relationship (SAR) Exploration of N-Benzylpiperazine Pharmacophores

The 4-methylbenzyl substituent provides a defined electronic (σₚ = -0.07) and lipophilic increment relative to unsubstituted benzyl, 4-chlorobenzyl, or 4-methoxybenzyl analogs . Medicinal chemists can procure the target compound alongside these comparator building blocks to systematically probe the effect of para-substitution on target binding affinity, selectivity, and ADME properties. Following Boc deprotection, the free piperazine can be directly coupled to carboxylic acid, sulfonyl chloride, or isocyanate warheads to generate focused compound libraries .

Synthesis of N4-Arylalkylpiperazine Kinase or GPCR Inhibitor Intermediates

N-Benzylpiperazine scaffolds are prevalent in kinase inhibitors and GPCR ligands. The target compound serves as a direct precursor to N4-(4-methylbenzyl)-N1-substituted piperazines, which have been explored in the development of dopamine D2/5-HT1A dual ligands and sigma receptor modulators . The methylene bridge between the piperazine and the 4-methylphenyl ring provides conformational flexibility that may enhance adaptability to receptor binding pockets compared to the conformationally restricted direct N-aryl analog (CAS 681482-19-9) . Researchers pursuing these target classes should consider the target compound when synthetic routes require a late-stage Boc deprotection to install a final N1-capping group.

Process Chemistry Scale-Up and Thermal Hazard Assessment

For process chemists evaluating this building block for scale-up, the boiling point of 242.8°C at 760 mmHg provides a critical safety parameter for distillation and high-temperature reaction design . The flash point exceeding 110°C indicates that the compound is not highly flammable and can be handled under standard chemical processing conditions without specialized explosion-proof equipment . However, the low melting point (34-38°C) means the compound may liquefy during warm-weather shipping or storage, requiring temperature-controlled logistics for large-quantity orders to ensure container integrity and accurate aliquoting upon receipt .

Quote Request

Request a Quote for Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.